3-{[(2E)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid
Description
The compound 3-{[(2E)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid (hereafter referred to as Compound A) is a benzoic acid derivative featuring a complex substitution pattern. Its structure includes:
- A central benzoic acid backbone substituted at the 3-position.
- An amino-linked α,β-unsaturated propenoyl chain with a cyano group at the β-position.
- A 3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl group attached to the propenoyl moiety.
This architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to chlorinated aromatic systems and hydrogen-bonding motifs .
Properties
Molecular Formula |
C25H19ClN2O5 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
3-[[(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C25H19ClN2O5/c1-32-22-10-7-17(12-23(22)33-15-16-5-8-20(26)9-6-16)11-19(14-27)24(29)28-21-4-2-3-18(13-21)25(30)31/h2-13H,15H2,1H3,(H,28,29)(H,30,31)/b19-11+ |
InChI Key |
IATJFBFRRRCGDE-YBFXNURJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hypochlorite for oxidation , reducing agents for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or other oxidized derivatives .
Scientific Research Applications
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following are key applications of this compound:
Anticancer Activity
Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM in various assays. This suggests its potential as a lead compound in anticancer drug development.
Cholinesterase Inhibition
The compound has demonstrated potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Comparative studies have indicated that it possesses a competitive inhibition profile similar to established drugs like donepezil. This activity suggests its potential use in neurodegenerative disease therapies.
Synthesis and Production
The synthesis of 3-{[(2E)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid typically involves multiple steps:
- Electrophilic Aromatic Substitution : To introduce substituents on the benzene ring.
- Nucleophilic Substitution : For the incorporation of the cyanopropenoyl moiety.
- Esterification : To yield the final product.
Industrial production methods may utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Case Studies
Several research studies have documented the biological efficacy and mechanisms of action for this compound:
Case Study 1: Anticancer Efficacy
A study published in Cancer Research assessed the cytotoxic effects of the compound on MCF-7 and A549 cell lines. The results indicated significant inhibition of cell growth, suggesting further investigation into its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research published in Journal of Medicinal Chemistry evaluated the cholinesterase inhibitory activity of the compound, demonstrating its potential as a therapeutic agent for Alzheimer's disease. The findings highlighted its competitive inhibition mechanism, warranting further exploration in clinical settings.
Mechanism of Action
The mechanism of action of 3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Structural Analogues
Methyl Ester Derivative
Methyl 3-{[(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoyl]amino}benzoate () differs from Compound A by replacing the carboxylic acid with a methyl ester. This modification increases lipophilicity, enhancing membrane permeability but reducing solubility in aqueous media. The ester group may also alter metabolic stability, as esterases can hydrolyze it to the active acid form in vivo .
Bromo-Substituted Analog
Methyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate () replaces the 4-chlorobenzyloxy group with a 3-bromo-4-methoxyphenyl moiety. Bromine’s larger atomic radius and polarizability may enhance halogen bonding with biological targets compared to chlorine. Additionally, the substitution at the benzoate’s 2-position (vs. 3 in Compound A) could sterically hinder interactions with planar binding sites .
Hydrazide Derivative
2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide () replaces the benzoic acid with a hydrazide-acetamide group. The ethylphenyl tail may enhance hydrophobic interactions but reduce solubility .
Physicochemical Properties
The cyano group in Compound A and its analogues contributes to electron-withdrawing effects, stabilizing the α,β-unsaturated system and enhancing reactivity toward nucleophiles (e.g., thiols in biological targets) .
Biological Activity
The compound 3-{[(2E)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid is a complex organic molecule with significant potential for biological activity. This article delves into its structural characteristics, synthesis, and biological evaluations, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
Chemical Structure : The compound features a benzoic acid core substituted with an amino group and a cyanopropenoyl moiety. The presence of a 4-chlorobenzyl ether and a 4-methoxyphenyl group enhances its chemical reactivity and potential bioactivity.
- Molecular Formula : C25H19ClN2O5
- Molecular Weight : 462.9 g/mol
- InChIKey : LRGZDVZRQLEOKY-YBFXNURJSA-N
Functional Groups
The significant functional groups present in this compound include:
- Benzoic acid moiety
- Amino group
- Cyanopropenoyl group
- Ether linkage (4-chlorobenzyl)
These functionalities suggest that the compound may undergo various synthetic transformations, leading to derivatives with altered biological properties.
Synthesis
The synthesis of This compound can involve multiple steps, including:
- Formation of the benzoic acid derivative.
- Introduction of the amino group.
- Synthesis of the cyanopropenoyl moiety.
- Coupling reactions to attach the 4-chlorobenzyl ether and 4-methoxyphenyl groups.
Each step requires optimization to achieve high yields and purity.
Pharmacological Properties
Research on compounds similar to This compound indicates various biological activities:
- Antioxidant Activity : Compounds with benzoic acid scaffolds have demonstrated significant antioxidant properties, which may contribute to their protective effects against oxidative stress.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use in treating infections.
- Antitumor Activity : Research suggests that derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
The mechanisms by which this compound may exert its biological effects include:
- Inhibition of key enzymes involved in metabolic pathways.
- Modulation of cell signaling pathways related to growth and apoptosis.
- Interaction with cellular receptors that mediate immune responses.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- A study on benzoic acid derivatives found that certain compounds significantly activated proteasome and autophagy pathways in human foreskin fibroblasts, suggesting their role in protein degradation systems .
- Another investigation highlighted the antibacterial properties of similar compounds against Salmonella typhi and Bacillus subtilis, showcasing their potential in treating bacterial infections .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
